molecular formula C21H27N3O3 B2610071 1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448069-85-9

1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea

Cat. No.: B2610071
CAS No.: 1448069-85-9
M. Wt: 369.465
InChI Key: LWAPZOPHTSBOTM-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a chemical research entity designed for investigative purposes. Its core structure, featuring a diarylurea scaffold with a piperidine substituent, is of significant interest in medicinal chemistry, particularly for probing neurological and oncological pathways. Compounds with similar structural motifs, specifically phenyl-urea derivatives incorporating a piperazine group, have demonstrated potent anticonvulsant and antidepressant activities in preclinical models . The pharmacological profile of this compound suggests potential for research into kinase modulation. Urea-based compounds are recognized for their ability to interact with enzyme binding sites; for instance, closely related molecules are established as potent dual inhibitors of soluble epoxide hydrolase (sEH) and p38 kinase, two key targets implicated in neuroinflammation and cellular stress responses . Inhibition of these pathways can promote neurite outgrowth, mitigate tau hyperphosphorylation, and support mitochondrial function, positioning such compounds as valuable tools for studying complex diseases like Alzheimer's . Furthermore, the structural class has shown relevance in cancer research, with some pyrimidine-based compounds targeting kinases such as TOR for investigating neoplastic diseases . This molecule is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-27-20-10-6-17(7-11-20)23-21(25)22-16-4-8-18(9-5-16)24-14-12-19(26-2)13-15-24/h4-11,19H,3,12-15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAPZOPHTSBOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves the reaction of 4-ethoxyaniline with 4-(4-methoxypiperidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxypiperidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Compound 7n ():
  • Structure: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenylurea.
  • Pyridinylmethyl thio group: Introduces sulfur, which may improve metabolic stability compared to the methoxypiperidine in the target compound.
  • Implications: The chloro and CF₃ groups could reduce solubility but improve target affinity, whereas the target compound’s ethoxy and methoxypiperidine groups enhance solubility through polarity .
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ():
  • Structure: Chlorophenyl and pyridinyl substituents.
  • Key Differences:
    • Chlorophenyl : Increases hydrophobicity and may enhance membrane permeability.
    • Pyridinyl : Aromatic nitrogen provides hydrogen-bonding sites, contrasting with the methoxypiperidine’s oxygen in the target compound.
  • Implications: The pyridinyl group may confer stronger π-π stacking interactions in biological targets compared to the methoxypiperidine’s flexibility .

Heterocyclic Modifications

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)urea ():
  • Structure: Piperidine ring with a sulfonyl group and fluorophenyl substituents.
  • Fluorophenyl: Introduces steric bulk and metabolic stability.
  • Implications: The sulfonyl group may improve binding to charged residues in enzymes, whereas the target compound’s methoxypiperidine offers conformational flexibility .
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ():
  • Structure: Pyrrolidinone ring substituted with methoxyphenyl.
  • Key Differences: Pyrrolidinone: A five-membered lactam ring introduces rigidity and hydrogen-bonding capacity. Methoxyphenyl: Similar to the target compound but attached to a smaller heterocycle.

Physicochemical Properties

  • Melting Points and Solubility: While direct data for the target compound are unavailable, analogs like 1-tert-butyl-3-(4-ethoxyphenyl)urea () exhibit moderate lipophilicity due to the bulky tert-butyl group. The target compound’s methoxypiperidine likely increases polarity, enhancing aqueous solubility . Azetidinone derivatives () with ethoxyphenyl groups show melting points between 160–198°C, suggesting that urea analogs with similar substituents may exhibit comparable thermal stability .

Biological Activity

1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H26N2O3C_{22}H_{26}N_2O_3 and has a molecular weight of approximately 366.46 g/mol. The structural formula includes an ethoxy group, a methoxypiperidine moiety, and a urea functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The urea moiety is known to interact with enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme dysregulation plays a role.
  • Receptor Modulation : The methoxypiperidine component may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

Activity Effect Reference
AntitumorInhibits cancer cell proliferation
AntidepressantModulates serotonin receptors
Anti-inflammatoryReduces cytokine production

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of urea compounds similar to this structure showed significant anticancer properties by inducing apoptosis in various cancer cell lines. The optimized derivatives exhibited IC50 values as low as 13 nM against specific cancer types, indicating potent activity against tumor growth .
  • Neurological Implications : In preclinical models, the compound's ability to modulate neurotransmitter systems was evaluated. It showed promise as an antidepressant, with effects on serotonin receptor activity leading to improved mood-related behaviors in animal models .

Toxicity and Safety Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic development:

  • Acute Toxicity : Studies indicate that high doses may lead to neurotoxic effects; however, at therapeutic doses, it appears safe .
  • Long-term Effects : Chronic exposure studies are necessary to fully assess the safety profile and potential long-term effects on human health.

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